molecular formula C25H18ClNO B15216879 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol CAS No. 6321-78-4

2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol

Cat. No.: B15216879
CAS No.: 6321-78-4
M. Wt: 383.9 g/mol
InChI Key: OSBOCAQJGKHPPR-UHFFFAOYSA-N
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Description

2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol is a complex organic compound that belongs to the class of acridines Acridines are heterocyclic compounds containing a nitrogen atom within a three-ring structure This particular compound is characterized by the presence of a chlorine atom at the second position and phenyl groups at the ninth and tenth positions of the acridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol typically involves multi-step organic reactions. One common method includes the chlorination of 9,10-diphenyl-9,10-dihydroacridin-9-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted acridines with various functional groups.

Scientific Research Applications

2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) can also contribute to its cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-9,10-diphenylanthracene: A chlorinated derivative of 9,10-diphenylanthracene, known for its use as a fluorescent dye.

    9,10-Diphenylanthracene: A parent compound used in various photophysical applications.

    2-Chloro-9,10-bis(phenylethynyl)anthracene: Another chlorinated derivative with unique photophysical properties.

Uniqueness

2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol is unique due to its specific structural features, including the presence of both chlorine and phenyl groups on the acridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6321-78-4

Molecular Formula

C25H18ClNO

Molecular Weight

383.9 g/mol

IUPAC Name

2-chloro-9,10-diphenylacridin-9-ol

InChI

InChI=1S/C25H18ClNO/c26-19-15-16-24-22(17-19)25(28,18-9-3-1-4-10-18)21-13-7-8-14-23(21)27(24)20-11-5-2-6-12-20/h1-17,28H

InChI Key

OSBOCAQJGKHPPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C(C=C4)Cl)C5=CC=CC=C5)O

Origin of Product

United States

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